molecular formula C13H14N2O2 B2916690 2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate CAS No. 339014-77-6

2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate

Cat. No.: B2916690
CAS No.: 339014-77-6
M. Wt: 230.267
InChI Key: QGEKOQRKUWHMDG-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)phenyl N-ethylcarbamate is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a pyrrole heterocycle with a carbamate functional group, a motif present in various biologically active molecules . The core structure of this reagent suggests potential research applications in neuroscience. Carbamate derivatives are extensively investigated as inhibitors of cholinesterase enzymes, such as butyrylcholinesterase (BChE), a target for Alzheimer's disease therapeutic development . The N-ethylcarbamate moiety may contribute to binding interactions with enzymatic active sites. Furthermore, pyrrole-containing compounds have demonstrated notable activity as inhibitors of human carbonic anhydrase (hCA) isoforms, which are important targets in cancer research . Some pyrrole-based sulfonamides have shown efficacy in suppressing the Wnt/β-catenin signaling pathway and overcoming P-glycoprotein mediated chemoresistance in cancer cell lines . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in bioactivity screening. The presence of both hydrogen bond donor and acceptor groups makes it a valuable scaffold for exploring structure-activity relationships. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-pyrrol-1-ylphenyl) N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-14-13(16)17-12-8-4-3-7-11(12)15-9-5-6-10-15/h3-10H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEKOQRKUWHMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1=CC=CC=C1N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The pyrrole ring can interact with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Functional Groups and Physicochemical Properties

3-(1H-Pyrrol-1-yl)benzoic acid :

  • The carboxylic acid group enables strong hydrogen bonding, reflected in its high melting point (180–181°C).
  • Higher aqueous solubility at basic pH due to deprotonation.
  • Likely exhibits greater acidity (pKa ~4–5) compared to carbamates or esters.

Low melting point (43–44°C) suggests weaker intermolecular forces compared to carboxylic acids.

3-(1H-Pyrrol-1-yl)propanoic acid ethyl ester : The ethyl ester group increases lipophilicity, enhancing membrane permeability but reducing hydrolytic stability. Propanoic acid chain (vs. phenyl in the target compound) may lower aromatic interactions in biological systems.

This compound: The carbamate group balances stability and reactivity: slower hydrolysis than esters but faster than ureas.

Structural Implications

  • Aromatic vs. Aliphatic Backbones: The phenyl-pyrrole core in the target compound and its methanol/acid analogs favors π-π stacking and hydrophobic interactions, unlike the aliphatic propanoic acid ester.
  • Bioactivity Potential: Carbamates are often protease inhibitors or prodrugs, whereas carboxylic acids may act as enzyme substrates or metal chelators.

Limitations in Provided Evidence

The evidence lacks direct data on the synthesis, spectroscopic characterization, or biological activity of this compound. Further experimental studies are required to validate stability, solubility, and pharmacological profiles.

Biological Activity

2-(1H-pyrrol-1-yl)phenyl N-ethylcarbamate, a compound with diverse biological activities, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 339014-77-6

The compound features a pyrrole ring linked to a phenyl group and an ethyl carbamate moiety, which is significant for its biological interactions.

Target Interactions

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition can enhance the levels of endogenous cannabinoids, potentially providing analgesic effects .
  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against HIV. Structure-based optimization has revealed that modifications can enhance potency and selectivity against viral targets .

Biochemical Pathways

The compound is known to modulate several biochemical pathways, including:

  • Endocannabinoid System : By inhibiting FAAH, it affects the endocannabinoid signaling pathway, which is crucial for pain modulation and inflammation .
  • Cell Signaling : The interaction with various receptors can lead to changes in cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

Antitumor Activity

Studies have demonstrated that compounds similar to this compound possess antitumor properties. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.

Antibacterial and Antioxidant Properties

The compound also exhibits antibacterial activity against various strains, making it a candidate for developing new antibiotics. Additionally, its antioxidant properties contribute to its potential in preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to optimize the biological activity of this compound. Modifications in the phenyl or pyrrole moieties have been shown to significantly impact potency against FAAH and other biological targets.

CompoundFAAH Inhibition Ki (nM)Antiviral IC50 (µM)Antitumor Activity
5c0.230.44Moderate
5i0.490.89High

Table 1: Comparative biological activities of derivatives based on structural modifications.

Clinical Implications

The promising results from preclinical studies suggest that derivatives of this compound could be developed into therapeutic agents for conditions such as chronic pain, cancer, and viral infections. Ongoing research is focused on optimizing these compounds for better efficacy and safety profiles in clinical settings .

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